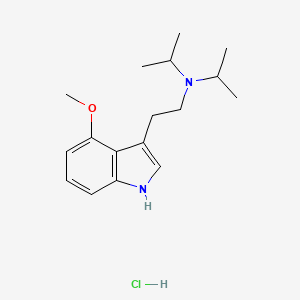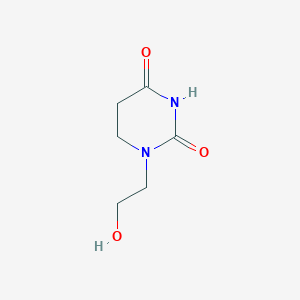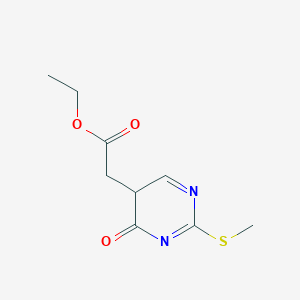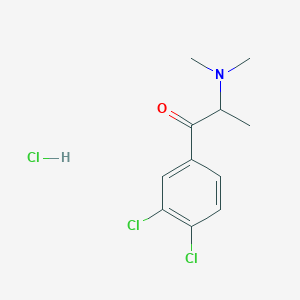
N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-isopropil-N-(2-(4-metoxi-1H-indol-3-il)etil)propan-2-amina normalmente implica los siguientes pasos:
Formación del Anillo Indólico: El anillo indólico se sintetiza mediante una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Sustitución en la Posición 3: El anillo indólico se sustituye luego en la posición 3 con un grupo etanamina. Esto se puede lograr a través de una reacción de Mannich, donde el indol reacciona con formaldehído y una amina secundaria.
Introducción del Grupo Isopropilo:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, y puede implicar el uso de reactores automatizados y sistemas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
La N-isopropil-N-(2-(4-metoxi-1H-indol-3-il)etil)propan-2-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente la sustitución electrófila debido a la presencia del anillo indólico.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos electrófilos como los halógenos o los compuestos nitro en presencia de un catalizador.
Productos Principales
Oxidación: Derivados oxidados del anillo indólico.
Reducción: Formas reducidas del compuesto, lo que puede conducir a la formación de aminas secundarias.
Sustitución: Derivados del indol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
La N-isopropil-N-(2-(4-metoxi-1H-indol-3-il)etil)propan-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluida su interacción con los receptores de neurotransmisores.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-isopropil-N-(2-(4-metoxi-1H-indol-3-il)etil)propan-2-amina implica su interacción con varios objetivos moleculares, particularmente los receptores de neurotransmisores en el cerebro. El compuesto puede actuar como un agonista o antagonista en estos receptores, modulando su actividad e influyendo en las vías de neurotransmisión. Esto puede conducir a varios efectos fisiológicos y psicológicos, dependiendo de los receptores y vías específicas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
5-Metoxi-N,N-diisopropiltriptamina: Un derivado de triptamina con características estructurales similares.
N-Acetil-5-metoxitriptamina (Melatonina): Otro derivado del indol con actividad biológica.
N,N-Dimetiltriptamina (DMT): Una triptamina bien conocida con propiedades psicoactivas.
Singularidad
La N-isopropil-N-(2-(4-metoxi-1H-indol-3-il)etil)propan-2-amina es única debido a su patrón de sustitución específico en el anillo indólico y la presencia del grupo isopropilo. Esta estructura única puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C17H27ClN2O |
|---|---|
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15;/h6-8,11-13,18H,9-10H2,1-5H3;1H |
Clave InChI |
PIZOKRWXSDCHTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)



![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)





![4-oxo-9aH-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B12359612.png)

